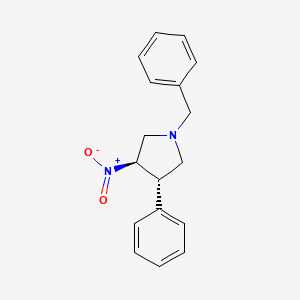
trans-1-Benzyl-3-nitro-4-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine: is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is a pyrrolidine derivative, characterized by the presence of benzyl, nitro, and phenyl groups attached to the pyrrolidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a nitro-substituted ketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-nitro-4-phenylpyrrolidine: Lacks the trans configuration but shares similar functional groups.
1-Benzyl-3-nitro-4-methylpyrrolidine: Contains a methyl group instead of a phenyl group.
1-Benzyl-3-nitro-4-ethylpyrrolidine: Contains an ethyl group instead of a phenyl group.
Uniqueness: Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine is unique due to its specific trans configuration, which influences its chemical reactivity and biological activity . The presence of both benzyl and phenyl groups enhances its stability and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
(3R,4S)-1-benzyl-3-nitro-4-phenylpyrrolidine |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m1/s1 |
InChI-Schlüssel |
BVUNFAAOQWGVQX-SJORKVTESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
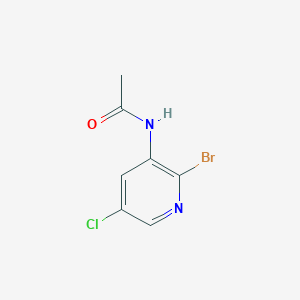
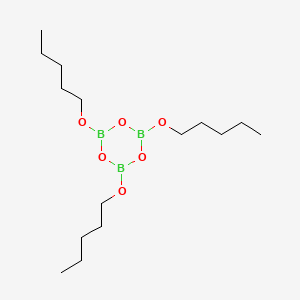
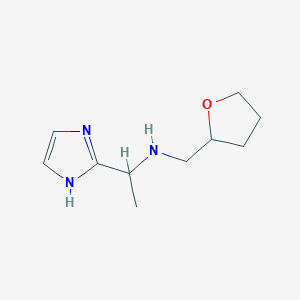
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
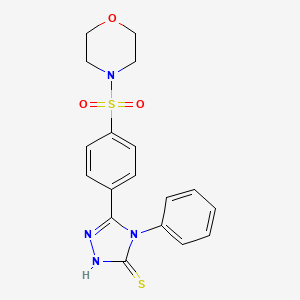
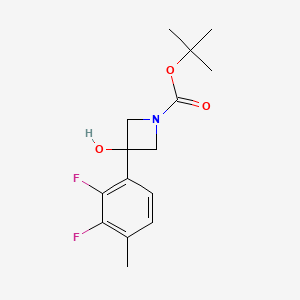
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
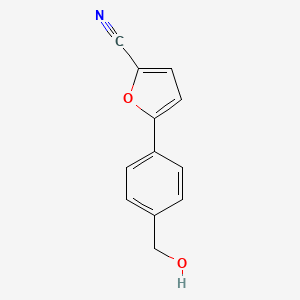

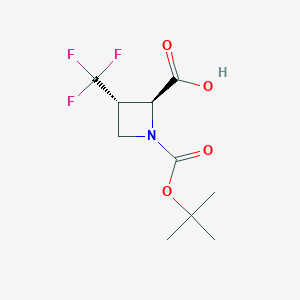
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
